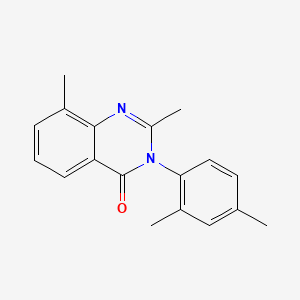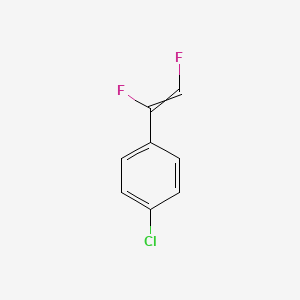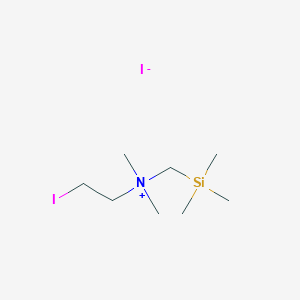
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of both ammonium and iodide groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide typically involves the reaction of dimethyl(2-iodoethyl)amine with trimethylsilylmethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
化学反应分析
Types of Reactions
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Addition Reactions: The presence of the trimethylsilylmethyl group allows for addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different ammonium salts, while oxidation reactions can lead to the formation of corresponding oxides.
科学研究应用
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the iodide and trimethylsilylmethyl groups, which can participate in various chemical transformations.
相似化合物的比较
Similar Compounds
(Iodomethyl)trimethylsilane: A related compound with similar reactivity, used in organic synthesis.
(2-Iodoethyl)trimethylammonium iodide: Another similar compound with applications in pharmaceutical research.
Uniqueness
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide is unique due to its combination of ammonium, iodide, and trimethylsilylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical and industrial applications.
属性
CAS 编号 |
21654-78-4 |
|---|---|
分子式 |
C8H21I2NSi |
分子量 |
413.15 g/mol |
IUPAC 名称 |
2-iodoethyl-dimethyl-(trimethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H21INSi.HI/c1-10(2,7-6-9)8-11(3,4)5;/h6-8H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
RUIWDJQZJRXCPJ-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CCI)C[Si](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


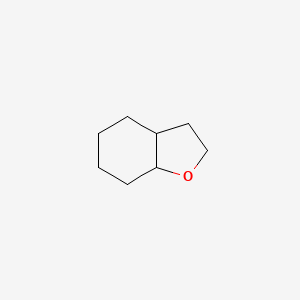
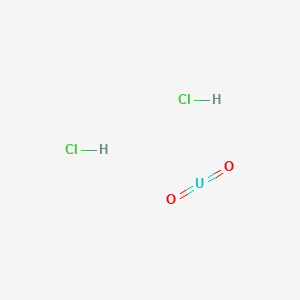
![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)
![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

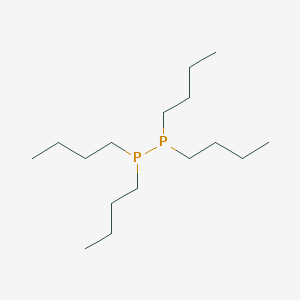
![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)

